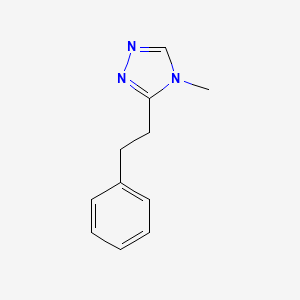

4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole

説明

特性

IUPAC Name |

4-methyl-3-(2-phenylethyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-14-9-12-13-11(14)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHHWXYDCUKJAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with nitriles or carboxylic acids. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and requires heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.

化学反応の分析

Types of Reactions

4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding triazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the triazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Oxidation: Triazole oxides

Reduction: Reduced triazole derivatives

Substitution: Substituted triazole compounds with various functional groups

科学的研究の応用

Antibacterial Applications

Triazoles, including 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole, have shown promising antibacterial properties. Research has demonstrated that various triazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Case Studies

- A study highlighted the synthesis of triazole derivatives that showed high antibacterial efficacy against multiple strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL .

- Another investigation focused on phenylpiperazine-triazole-fluoroquinolone hybrids, revealing that certain derivatives displayed superior antibacterial activity compared to their precursors .

Data Table: Antibacterial Activity of Triazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4-Methyl-3-(2-phenylethyl) | S. aureus | 0.25 |

| 4-Methyl-3-(2-phenylethyl) | E. coli | 0.5 |

| Phenylpiperazine derivative | P. aeruginosa | 0.75 |

Antifungal Applications

The antifungal potential of triazoles is well-documented, with several studies indicating their effectiveness against various fungal pathogens.

Case Studies

- Research has shown that certain triazole derivatives possess antifungal activity against species like Candida albicans and Aspergillus niger, with some compounds exhibiting comparable efficacy to traditional antifungal agents .

Data Table: Antifungal Activity of Triazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 4-Methyl-3-(2-phenylethyl) | C. albicans | 32 |

| 4-Methyl-3-(2-phenylethyl) | A. niger | 42 |

Anticancer Potential

Triazoles have also been investigated for their anticancer properties, showing promise in inhibiting the growth of cancer cells.

Case Studies

- A series of triazole derivatives were tested for antiproliferative activity against various cancer cell lines including HEPG2 and HELA, demonstrating significant cytotoxic effects at low concentrations .

Data Table: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4-Methyl-3-(2-phenylethyl) | HEPG2 | 15 |

| 4-Methyl-3-(2-phenylethyl) | HELA | 20 |

Other Pharmacological Activities

Beyond antibacterial and antifungal properties, triazoles are explored for various other pharmacological activities:

- Anticonvulsant Activity : Certain derivatives have shown potential in reducing seizure activity in animal models.

- Anti-inflammatory Effects : Triazole compounds have been evaluated for their ability to reduce inflammation in preclinical studies.

作用機序

The mechanism of action of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

生物活性

4-Methyl-3-(2-phenylethyl)-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a triazole ring substituted with a methyl group and a phenylethyl group, contributing to its unique biological properties.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1,2,4-triazole derivatives. For instance, compounds containing the triazole moiety exhibit significant activity against various bacterial strains and fungi. A study reported that triazole derivatives showed moderate to good antibacterial activity against E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole A | E. coli | 32 μg/ml |

| Triazole B | P. aeruginosa | 16 μg/ml |

| Triazole C | S. aureus | 8 μg/ml |

2. Antitubercular Activity

The antitubercular potential of triazoles has also been investigated. For example, compounds derived from triazoles have shown promising results against Mycobacterium tuberculosis, with MIC values significantly lower than those of standard treatments like rifampicin .

Case Study:

A derivative of this compound was tested for its antitubercular activity, revealing an MIC of 6.25 μg/ml against M. tuberculosis H37Rv strain . This indicates that modifications in the triazole structure can enhance its efficacy against resistant strains.

3. Anticancer Activity

Triazole derivatives have been recognized for their anticancer properties as well. A study demonstrated that certain substituted phenyltriazoles exhibited significant cytotoxic effects on human cancer cell lines such as MCF-7 and BEL7402 . The introduction of specific substituents on the triazole ring was found to enhance cytotoxicity.

Table 2: Cytotoxicity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole D | MCF-7 | 9 |

| Triazole E | BEL7402 | 18 |

The mechanisms by which triazoles exert their biological effects are varied and include:

- Inhibition of Enzymatic Activity: Many triazoles act by inhibiting key enzymes involved in microbial metabolism or cancer cell proliferation.

- Alteration of Membrane Permeability: Some studies suggest that triazoles can disrupt microbial cell membranes, leading to cell death.

- Induction of Apoptosis in Cancer Cells: Certain derivatives have been shown to trigger apoptotic pathways in malignant cells.

Q & A

Q. How can this compound be utilized in coordination chemistry?

- Design Principles :

- Ligand Synthesis : The triazole’s N and S atoms bind metals (e.g., Ag(I), Hg(II)) to form mono-/polynuclear complexes.

- Property Tuning : Adjust photoluminescence or magnetic behavior via metal choice (e.g., Zn(II) for blue emission) .

- Characterization : Use X-ray diffraction (SHELXL ) and cyclic voltammetry to study coordination geometry and redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。